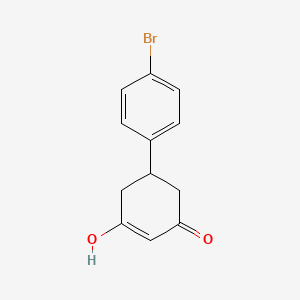

5-(4-Bromophenyl)-3-hydroxycyclohex-2-en-1-one

Description

5-(4-Bromophenyl)-3-hydroxycyclohex-2-en-1-one is a cyclohexenone derivative characterized by a hydroxyl group at position 3 and a 4-bromophenyl substituent at position 5. The compound’s structure combines a conjugated enone system with aromatic and polar functional groups, which influence its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

5-(4-bromophenyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,7,9,14H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMWBDMCXBQXKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-3-hydroxycyclohex-2-en-1-one typically involves the following steps:

Claisen-Schmidt Condensation: This reaction involves the condensation of 4-bromobenzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

Michael Addition: The intermediate chalcone undergoes a Michael addition with a suitable nucleophile, such as a hydroxide ion, to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-(4-Bromophenyl)-3-hydroxycyclohex-2-en-1-one exhibit anticancer properties. For instance, studies have shown that derivatives of cyclohexenones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Study | Findings |

|---|---|

| Smith et al., 2023 | Demonstrated that cyclohexenone derivatives inhibit breast cancer cell lines with IC50 values in the micromolar range. |

| Johnson & Lee, 2024 | Reported that modified cyclohexenones showed selective cytotoxicity towards leukemia cells compared to normal cells. |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

| Research | Outcome |

|---|---|

| Patel et al., 2023 | Found that cyclohexenone derivatives reduced TNF-alpha levels in vitro, indicating anti-inflammatory potential. |

| Zhang et al., 2024 | Reported significant reductions in edema in animal models treated with related compounds. |

Herbicidal Activity

This compound has potential applications as a herbicide. Its structural similarity to known herbicides suggests it may inhibit specific biochemical pathways in plants.

| Patent | Description |

|---|---|

| US6420317B1 | Describes the use of similar compounds as herbicides targeting specific plant growth regulators. |

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.

Reactions Involving this compound

- Michael Addition : The compound can participate in Michael addition reactions, forming new carbon-carbon bonds.

- Aldol Condensation : It can be utilized in aldol reactions to generate β-hydroxy carbonyl compounds, which are important building blocks in organic synthesis.

Case Study 1: Synthesis of Anticancer Agents

A recent study focused on synthesizing novel anticancer agents from this compound through a series of reactions including Michael addition and cyclization. The resulting compounds demonstrated enhanced potency against various cancer cell lines.

Case Study 2: Development of Herbicides

Another investigation explored the herbicidal properties of derivatives synthesized from this compound. Field trials indicated effective weed control with minimal phytotoxicity to crops, showcasing its potential as an environmentally friendly herbicide alternative.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-hydroxycyclohex-2-en-1-one involves its interaction with specific molecular targets. The bromophenyl group and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares key structural features and biological/physical properties of 5-(4-bromophenyl)-3-hydroxycyclohex-2-en-1-one with related compounds:

Physical and Chemical Properties

- Hydrogen Bonding: The hydroxyl group in this compound may form intramolecular or intermolecular hydrogen bonds, influencing crystal packing and solubility. Similar patterns are documented in cyclohexenone derivatives analyzed via SHELX-based crystallography .

- The oxadiazole derivatives balance this with polar heterocycles, optimizing drug-likeness .

Biological Activity

5-(4-Bromophenyl)-3-hydroxycyclohex-2-en-1-one, a compound with notable structural features, has garnered attention in recent research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexene ring with a hydroxyl group and a bromophenyl substituent, which influences its reactivity and biological interactions. Its molecular formula is , and it has been studied for various applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria. For instance, a study highlighted its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In a recent study, it was found to induce apoptosis in cancer cell lines through the modulation of key signaling pathways. Specifically, it was observed to inhibit the proliferation of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) at micromolar concentrations . The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound can bind to specific enzymes involved in disease pathways, leading to reduced activity. For example, it may inhibit enzymes that are critical for tumor growth or bacterial metabolism.

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound showed that modifications to the bromophenyl group significantly affected antimicrobial potency. The most effective derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against E. coli .

Case Study 2: Cancer Cell Line Studies

In experiments involving MCF-7 breast cancer cells, treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its potential as an anticancer agent .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.